molecular formula C22H26N4O2 B3921256 N-[2-(4-methoxyphenyl)ethyl]-5-propyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-5-propyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B3921256
M. Wt: 378.5 g/mol
InChI Key: MZSJODAEDWEAKT-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-5-propyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyridine moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various catalysts for facilitating the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-5-propyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-5-propyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-5-propyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-5-propyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-3-4-19-15-21(25-24-19)22(27)26(16-18-9-12-23-13-10-18)14-11-17-5-7-20(28-2)8-6-17/h5-10,12-13,15H,3-4,11,14,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSJODAEDWEAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)N(CCC2=CC=C(C=C2)OC)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-methoxyphenyl)ethyl]-5-propyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide
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N-[2-(4-methoxyphenyl)ethyl]-5-propyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide
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N-[2-(4-methoxyphenyl)ethyl]-5-propyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide
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N-[2-(4-methoxyphenyl)ethyl]-5-propyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide
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N-[2-(4-methoxyphenyl)ethyl]-5-propyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 6
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N-[2-(4-methoxyphenyl)ethyl]-5-propyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide

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